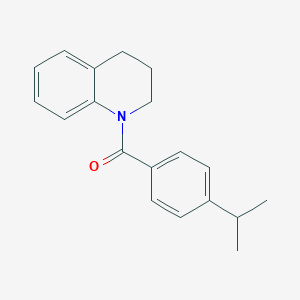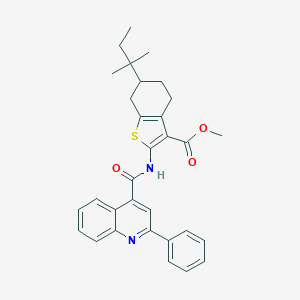![molecular formula C23H17N3O4S B333646 methyl 4-cyano-3-methyl-5-[2-(5-methylfuran-2-yl)quinoline-4-amido]thiophene-2-carboxylate](/img/structure/B333646.png)
methyl 4-cyano-3-methyl-5-[2-(5-methylfuran-2-yl)quinoline-4-amido]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 4-cyano-3-methyl-5-[2-(5-methylfuran-2-yl)quinoline-4-amido]thiophene-2-carboxylate is a complex organic compound with the molecular formula C23H17N3O4S It is characterized by its unique structure, which includes a quinoline moiety, a thiophene ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-cyano-3-methyl-5-[2-(5-methylfuran-2-yl)quinoline-4-amido]thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Furyl Group: The furyl group can be introduced via a Friedel-Crafts acylation reaction using 5-methyl-2-furoyl chloride.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.
Final Coupling: The final step involves coupling the quinoline and thiophene intermediates through an amide bond formation using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
methyl 4-cyano-3-methyl-5-[2-(5-methylfuran-2-yl)quinoline-4-amido]thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted amides or esters.
Scientific Research Applications
methyl 4-cyano-3-methyl-5-[2-(5-methylfuran-2-yl)quinoline-4-amido]thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 4-cyano-3-methyl-5-[2-(5-methylfuran-2-yl)quinoline-4-amido]thiophene-2-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function, while the thiophene ring can interact with proteins, inhibiting their activity. The cyano group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate: Similar structure but lacks the quinoline moiety.
Methyl 2-amino-4-trifluoromethylthiophene-3-carboxylate: Contains a trifluoromethyl group instead of the quinoline moiety.
2-[3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene]propanedinitrile: Contains a furan ring instead of the thiophene ring.
Uniqueness
methyl 4-cyano-3-methyl-5-[2-(5-methylfuran-2-yl)quinoline-4-amido]thiophene-2-carboxylate is unique due to its combination of a quinoline moiety, a thiophene ring, and a cyano group, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H17N3O4S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
methyl 4-cyano-3-methyl-5-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C23H17N3O4S/c1-12-8-9-19(30-12)18-10-15(14-6-4-5-7-17(14)25-18)21(27)26-22-16(11-24)13(2)20(31-22)23(28)29-3/h4-10H,1-3H3,(H,26,27) |
InChI Key |
IIAGDACGXBCXJP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C(=O)OC)C)C#N |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C(=O)OC)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



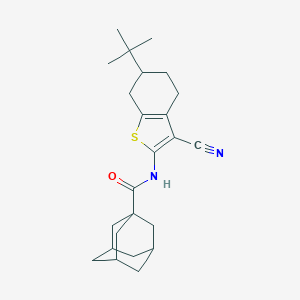
![2-{[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B333566.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-pyrazole](/img/structure/B333568.png)
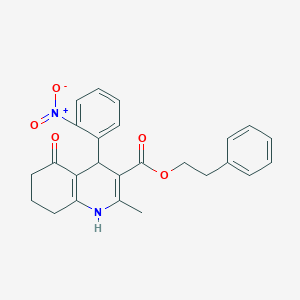
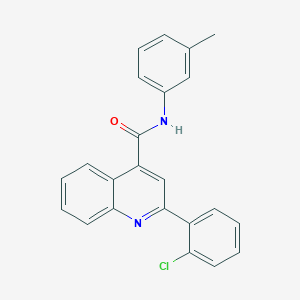
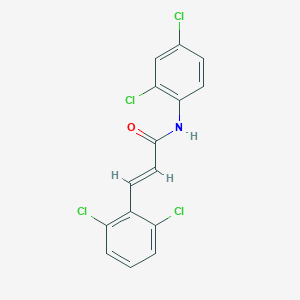
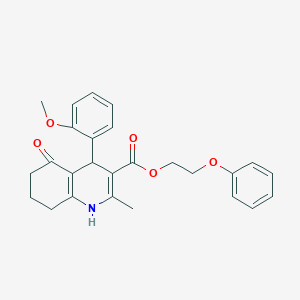
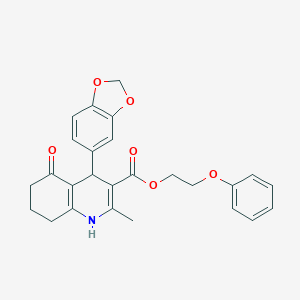
![5-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B333580.png)
![3-bromo-5-(4-bromophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333582.png)
![N-[2-(3-chlorophenyl)ethyl]-1-naphthamide](/img/structure/B333583.png)
